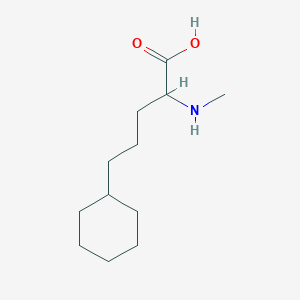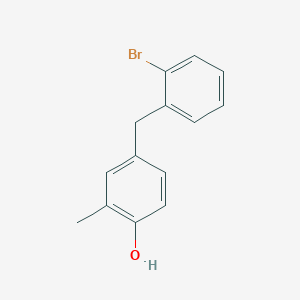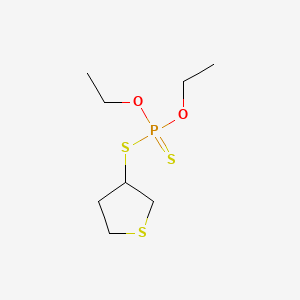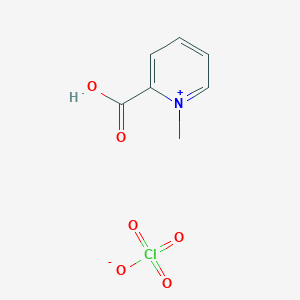
2-Carboxy-1-methylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carboxy-1-methylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C7H8ClNO6 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Carboxy-1-methylpyridin-1-ium perchlorate can be synthesized through the reaction of pyridine-2-carboxylic acid with perchloric acid. The reaction typically involves dissolving equimolar quantities of pyridine-2-carboxylic acid and perchloric acid in an aqueous solution, followed by crystallization to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and stability.
Chemical Reactions Analysis
Types of Reactions
2-Carboxy-1-methylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, solvent, and catalyst presence.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylated derivatives, while reduction could produce methylated pyridine derivatives.
Scientific Research Applications
2-Carboxy-1-methylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other pyridine derivatives.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Carboxy-1-methylpyridin-1-ium perchlorate involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
Methylpyridinium: A related compound with a similar pyridine structure but different functional groups.
2-Carboxy-1-methylpyridinium: Another derivative with slight variations in its chemical structure.
Uniqueness
2-Carboxy-1-methylpyridin-1-ium perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
6094-89-9 |
|---|---|
Molecular Formula |
C7H8ClNO6 |
Molecular Weight |
237.59 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-2-carboxylic acid;perchlorate |
InChI |
InChI=1S/C7H7NO2.ClHO4/c1-8-5-3-2-4-6(8)7(9)10;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5) |
InChI Key |
IKSQNMTWLLMSDA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC=C1C(=O)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid](/img/structure/B14731282.png)



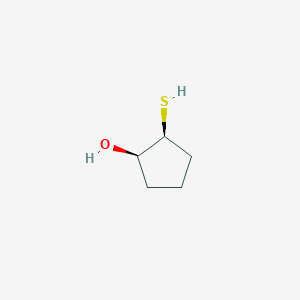
![Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate](/img/structure/B14731305.png)
![Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate](/img/structure/B14731322.png)

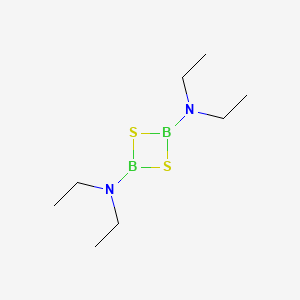
![4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide](/img/structure/B14731335.png)
